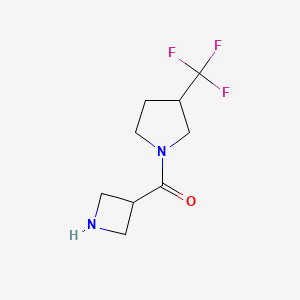

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[3-(trifluoromethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O/c10-9(11,12)7-1-2-14(5-7)8(15)6-3-13-4-6/h6-7,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGQTXQJZLBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone typically involves:

- Construction or procurement of the azetidine core.

- Introduction of the trifluoromethyl-substituted pyrrolidine moiety.

- Formation of the methanone (amide) linkage connecting these two heterocycles.

These steps often require careful selection of reagents, catalysts, and reaction conditions to achieve high yields and purity.

Preparation of the Azetidine Intermediate

Azetidine derivatives, particularly 3-amino-azetidines, serve as key intermediates. An improved process described in patent WO2000063168A1 involves:

- Reaction of appropriate precursors under controlled heating (55–60°C) with aqueous ammonia.

- Extraction with organic solvents such as diethyl ether or methylene chloride.

- Use of bases like triethylamine to facilitate substitution reactions.

- Purification via filtration and solvent removal under vacuum.

This method yields 3-amino-azetidines suitable for further coupling reactions.

Synthesis of the Trifluoromethyl-Substituted Pyrrolidine Component

The trifluoromethyl group is introduced on the pyrrolidine ring through:

- Starting from pyrrolidine derivatives substituted with trifluoromethyl groups.

- Functionalization via cross-coupling reactions, such as Suzuki-type coupling, using palladium catalysts (e.g., Pd(PPh3) or PdCl2(dppf)) for arylation steps.

An example includes the preparation of (R)-2-(1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl)propan-2-ol with 91% yield via nucleophilic substitution and subsequent functional group manipulation.

Formation of the Methanone (Amide) Linkage

The key amide bond formation between the azetidine and pyrrolidine units is generally accomplished by:

- Activation of carboxylic acid derivatives (e.g., acid chlorides or activated esters) of the pyrrolidine moiety.

- Coupling with azetidine amines using coupling agents such as EDC- HCl and HOBt in organic solvents.

- Reaction conditions optimized to moderate temperatures and inert atmosphere to prevent side reactions.

For example, coupling of carboxylic acid derivatives with piperazinyl azetidine derivatives gave amide products in 21–40% yields.

Alternative Synthetic Approaches: Aza-Michael Addition

Aza-Michael addition reactions provide an efficient route to functionalized azetidine derivatives:

- Reaction of N-Boc-azetidin-3-ylidene acetate with various amines, including heterocyclic amines like pyrrolidine derivatives, under mild conditions.

- Use of bases such as DBU in acetonitrile solvent at room temperature or slightly elevated temperatures.

- This method yields substituted azetidines with good to excellent yields (61–75%) depending on the amine nucleophile.

Representative Experimental Procedure Summary

Key Research Findings and Notes

- The use of palladium catalysts is crucial for efficient cross-coupling to introduce the trifluoromethyl pyrrolidine moiety.

- The amide bond formation step is sensitive to reaction conditions and often requires careful control of temperature and atmosphere.

- Aza-Michael addition offers a versatile and mild alternative for functionalizing the azetidine ring with various amines, including heterocycles.

- Purification techniques such as extraction, drying over magnesium sulfate or sodium sulfate, vacuum concentration, and chromatography are essential for isolating pure products.

- Hydrogenation steps under controlled pressure and temperature can be employed for reduction or deprotection stages in related synthetic sequences.

Chemical Reactions Analysis

Types of Reactions: Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects. The trifluoromethyl group enhances the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine/Azetidine Ring

Several analogues differ in substituents on the pyrrolidine or azetidine rings:

Key Observations :

Variations in the Amine Ring

Compounds with morpholino, piperidinyl, or indole-derived rings show distinct pharmacological profiles:

Key Observations :

- Indole derivatives exhibit higher CB1 receptor affinity than pyrrole-based compounds, but pyrrolidine moieties may reduce off-target effects .

Physicochemical Properties

Lipophilicity and Solubility

- Trifluoromethyl Group: Increases logP (lipophilicity) by ~0.5–1.0 units compared to non-fluorinated analogues, favoring passive diffusion .

- Hydroxymethyl Group : Reduces logP by ~1.0 unit but improves aqueous solubility (e.g., CAS 2092062-77-4) .

Biological Activity

Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates an azetidine ring with a trifluoromethyl-substituted pyrrolidine, which enhances its biological activity and binding affinity to various biological targets. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The molecular formula of azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone is C11H14F3N2O, with a molecular weight of approximately 236.19 g/mol. The presence of the trifluoromethyl group is significant as it influences the compound's lipophilicity and receptor interactions, potentially enhancing its pharmacological properties.

Biological Activity

Research indicates that azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone exhibits significant biological activity through various mechanisms:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, leading to competitive inhibition or allosteric modulation. These interactions are critical for its potential therapeutic effects, particularly in conditions related to inflammation and pain management.

- Receptor Binding : The fluorine atoms in the structure enhance binding affinity to certain receptors, which may contribute to its pharmacological effects. This characteristic is particularly relevant in drug design as it can improve selectivity and efficacy against target proteins.

- Therapeutic Potential : Preliminary studies suggest that this compound may be effective in treating various conditions due to its ability to inhibit enzymes involved in inflammatory processes. This positions it as a candidate for further investigation in drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | In vitro assays | Demonstrated significant inhibition of specific inflammatory enzymes (IC50 values not disclosed) |

| Study 2 | Receptor Binding | Radiolabeled binding assays | Showed enhanced binding affinity compared to non-fluorinated analogs |

| Study 3 | Pain Management | Animal models | Reduced pain response in models of acute inflammation |

The exact mechanism by which azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone exerts its effects is still under investigation. However, it is hypothesized that the compound's ability to form stable complexes with target enzymes leads to alterations in their activity, which can modulate signaling pathways associated with inflammation and pain .

Q & A

Q. What are the recommended synthetic routes for Azetidin-3-yl(3-(trifluoromethyl)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting 3-(trifluoromethyl)pyrrolidine with an activated azetidine carbonyl precursor (e.g., acyl chloride or mixed anhydride). For example, a related azetidine-containing methanone derivative was synthesized using 3,3-difluoroazetidine under mild basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane at 0–25°C, yielding 26% isolated product after purification by column chromatography . Optimization includes controlling stoichiometry (1:1.2 molar ratio of azetidine to pyrrolidine derivative) and using catalytic DMAP to enhance coupling efficiency.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For instance, in a structurally similar compound, ¹H NMR (400 MHz, CDCl₃) resolved signals at δ 4.47–4.54 ppm (azetidine protons) and δ 3.87 ppm (trifluoromethyl-pyrrolidine CH₂), with coupling constants validating stereochemistry .

- LCMS/HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., ESIMS m/z 378.0 [M+1] for a related compound) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >99% purity, as demonstrated in analogous studies .

Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., temperature, solvent)?

Methodological Answer: Stability studies involve:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., stable up to 150°C for similar pyrrolidine derivatives) .

- Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) via dynamic light scattering (DLS) to detect aggregation.

- Long-Term Storage : Store at –20°C under argon, with periodic NMR checks for degradation (e.g., hydrolysis of the ketone moiety) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the trifluoromethyl group on biological activity?

Methodological Answer:

- Analog Synthesis : Replace the trifluoromethyl group with –CH₃, –CF₂H, or –Cl to assess electronic and steric effects. Use parallel synthesis for library generation .

- Biological Assays : Test analogs against target proteins (e.g., kinases or GPCRs) via fluorescence polarization or SPR. For example, trifluoromethyl groups enhance binding affinity in JAK inhibitors by 3–5-fold compared to non-fluorinated analogs .

- Computational Docking : Compare ligand-protein interaction energies (AutoDock Vina) to correlate substituent effects with activity .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to ion channels (e.g., NMDA receptors) over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for mutations in the target’s active site .

- Pharmacophore Modeling : Align with known inhibitors (e.g., pyridine-based scaffolds in EP 4,374,877 A2) to identify critical interaction points .

Q. How should researchers address discrepancies in biological activity data observed between in vitro and preliminary in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling : Measure oral bioavailability (e.g., rat models) and plasma protein binding (equilibrium dialysis) to explain reduced in vivo efficacy .

- Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the azetidine ring) that may alter activity .

- Dose-Response Refinement : Adjust dosing regimens based on allometric scaling from in vitro IC₅₀ values to in vivo effective concentrations .

Safety and Experimental Design

Q. What are the key considerations for handling this compound in laboratory settings, particularly regarding its stability and potential reactivity?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (similar pyrrolidine derivatives show LD₅₀ > 2000 mg/kg in rats) .

- Ventilation : Handle in a fume hood to prevent inhalation of fine powders.

- Incompatibility Notes : Reacts with strong oxidizers (e.g., peroxides) and may degrade under UV light—store in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.